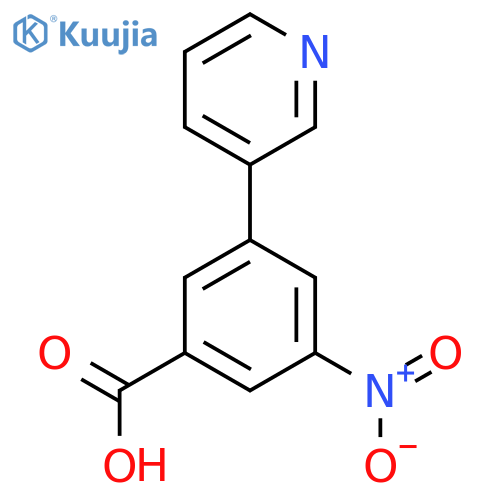Cas no 1214371-23-9 (3-Nitro-5-(pyridin-3-yl)benzoic acid)

1214371-23-9 structure
商品名:3-Nitro-5-(pyridin-3-yl)benzoic acid
CAS番号:1214371-23-9
MF:C12H8N2O4
メガワット:244.202922821045
CID:4909292
3-Nitro-5-(pyridin-3-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-nitro-5-(pyridin-3-yl)benzoic acid
- 3-Nitro-5-(pyridin-3-yl)benzoic acid
-
- インチ: 1S/C12H8N2O4/c15-12(16)10-4-9(5-11(6-10)14(17)18)8-2-1-3-13-7-8/h1-7H,(H,15,16)
- InChIKey: GDHMVLDARWBQKC-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC(=CC(=C1)C1C=NC=CC=1)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 329
- トポロジー分子極性表面積: 96
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-Nitro-5-(pyridin-3-yl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001274-1g |
3-Nitro-5-(pyridin-3-yl)benzoic acid |
1214371-23-9 | 95% | 1g |
$2923.95 | 2023-09-04 | |
| Alichem | A029001274-250mg |
3-Nitro-5-(pyridin-3-yl)benzoic acid |
1214371-23-9 | 95% | 250mg |
$1019.20 | 2023-09-04 | |
| Alichem | A029001274-500mg |
3-Nitro-5-(pyridin-3-yl)benzoic acid |
1214371-23-9 | 95% | 500mg |
$1819.80 | 2023-09-04 |
3-Nitro-5-(pyridin-3-yl)benzoic acid 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
1214371-23-9 (3-Nitro-5-(pyridin-3-yl)benzoic acid) 関連製品
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量